molecular formula C7H7NO B13790757 2(1H)-Pyridinone, 1-ethenyl-

2(1H)-Pyridinone, 1-ethenyl-

Cat. No.: B13790757
M. Wt: 121.14 g/mol
InChI Key: NFPLJTNXOKFJRO-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone,1-ethenyl-(9CI) is a heterocyclic organic compound that features a pyridinone ring with an ethenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone,1-ethenyl-(9CI) typically involves the reaction of pyridinone derivatives with vinyl-containing reagents under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridinone derivative is reacted with a vinyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of 2(1H)-Pyridinone,1-ethenyl-(9CI) may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone,1-ethenyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridinone ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated pyridinone derivatives.

    Substitution: Formation of various substituted pyridinone derivatives depending on the reagents used.

Scientific Research Applications

2(1H)-Pyridinone,1-ethenyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone,1-ethenyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2(1H)-Pyridinone,1-ethenyl-(9CI) can be compared with other similar compounds, such as:

    2(1H)-Pyridinone: Lacks the ethenyl group, resulting in different chemical properties and reactivity.

    1-Vinyl-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a pyridinone ring, leading to different biological activities.

    2(1H)-Quinolone: Contains a quinolone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

1-ethenylpyridin-2-one

InChI

InChI=1S/C7H7NO/c1-2-8-6-4-3-5-7(8)9/h2-6H,1H2

InChI Key

NFPLJTNXOKFJRO-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CC=CC1=O

Origin of Product

United States

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